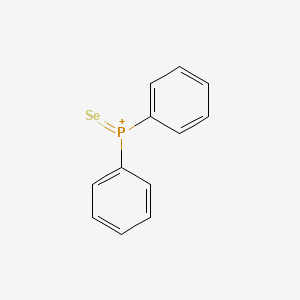

Diphenylphosphine selenide

Descripción general

Descripción

Diphenylphosphine selenide is an organoselenium compound with the molecular formula C₁₂H₁₁PSe. It is known for its unique properties and applications in various fields of chemistry and industry. This compound is characterized by the presence of a phosphorus-selenium bond, which imparts distinct reactivity and functionality.

Mecanismo De Acción

Target of Action

Diphenylphosphine selenide is an organoselenium compound Organoselenium compounds are known to interact with a variety of biological targets, including enzymes and other proteins, influencing their function and contributing to their diverse biological activities .

Mode of Action

Organoselenium compounds, in general, are known to interact with their targets through various mechanisms, such as redox reactions, covalent bonding, and metal ion chelation . In the case of this compound, it is used as a precursor for the synthesis of chalcogenide quantum dots .

Biochemical Pathways

They perform diverse functions like maintenance of health through various selenoenzymes, diagnostic, therapeutic functions, and as targeted drug delivery systems .

Result of Action

This compound is used as a precursor for the synthesis of chalcogenide quantum dots . These quantum dots find application in photovoltaics, light-emitting diodes, and other areas . The specific molecular and cellular effects of this compound’s action would depend on the context of its use.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis and application of chalcogenide quantum dots can be affected by factors such as temperature, pH, and the presence of other chemicals . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diphenylphosphine selenide can be synthesized through the reaction of diphenylphosphine with elemental selenium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is often carried out in solvents such as toluene or THF (tetrahydrofuran). The reaction conditions usually involve heating the mixture to facilitate the formation of the phosphorus-selenium bond .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

Diphenylphosphine selenide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form diphenylphosphine oxide.

Reduction: It can be reduced back to diphenylphosphine under specific conditions.

Substitution: The phosphorus-selenium bond can participate in substitution reactions, where selenium is replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.

Major Products Formed

The major products formed from reactions involving this compound include diphenylphosphine oxide, diphenylphosphine, and various substituted derivatives depending on the nature of the substituent introduced during the reaction .

Aplicaciones Científicas De Investigación

Diphenylphosphine selenide has a wide range of applications in scientific research, including:

Biology: The compound’s unique reactivity makes it useful in the study of biological systems, particularly in the development of selenium-containing biomolecules.

Medicine: Research into selenium-containing compounds has shown potential in developing new pharmaceuticals with antioxidant and anticancer properties.

Comparación Con Compuestos Similares

Similar Compounds

Diphenylphosphine oxide: Similar in structure but contains an oxygen atom instead of selenium.

Triphenylphosphine selenide: Contains an additional phenyl group compared to diphenylphosphine selenide.

Diphenylphosphine sulfide: Contains a sulfur atom instead of selenium.

Uniqueness

This compound is unique due to the presence of the selenium atom, which imparts distinct chemical properties compared to its oxygen and sulfur analogs. The selenium atom enhances the compound’s reactivity and makes it particularly useful in the synthesis of selenium-containing materials and catalysts .

Propiedades

IUPAC Name |

diphenyl(selanylidene)phosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10PSe/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZSDUWKJMIQJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](=[Se])C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10PSe+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

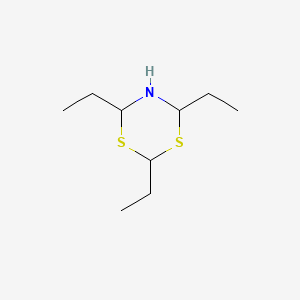

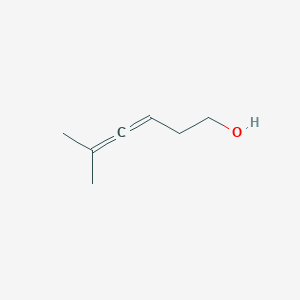

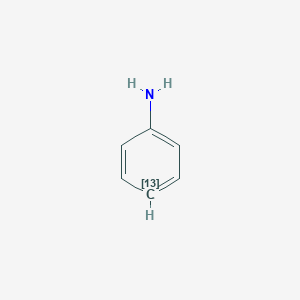

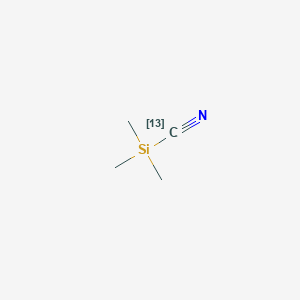

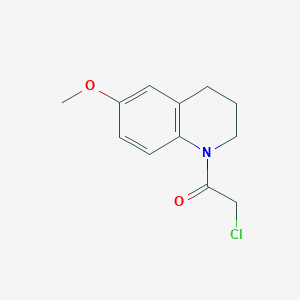

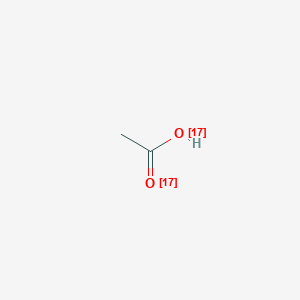

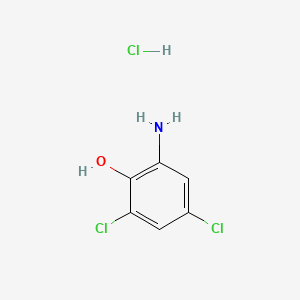

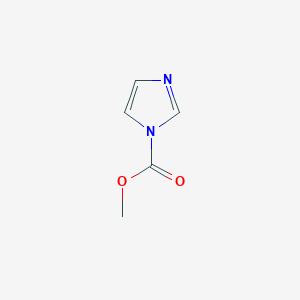

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

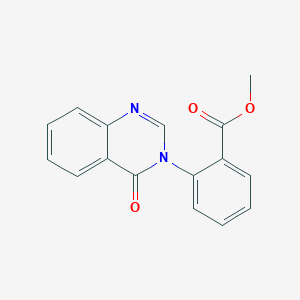

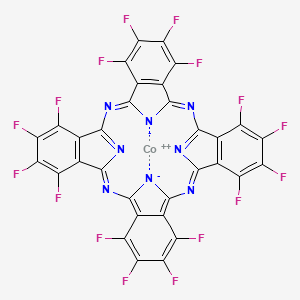

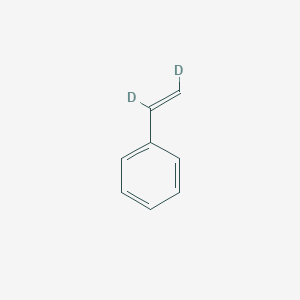

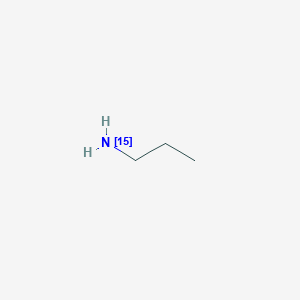

Feasible Synthetic Routes

Q1: What is the role of diphenylphosphine selenide in CdSe nanocrystal synthesis?

A1: this compound serves as a selenium source and plays a crucial role in the formation of CdSe monomers, the building blocks of nanocrystals. [] It reacts with cadmium precursors, such as cadmium oleate, in the presence of primary amines and diphenylphosphine, to generate these monomers. []

Q2: How does the presence of impurities in commercially available trioctylphosphine selenide (TOPSe) impact nanocrystal synthesis?

A2: Studies have shown that pure TOPSe is surprisingly unreactive with metal carboxylates and cannot produce quantum dots (QDs). [] Secondary phosphines present as impurities in commercial TOPSe are actually responsible for QD nucleation. [] Using pure SeDPP instead of TOPSe can significantly improve the yield and control over nanocrystal synthesis. []

Q3: How does this compound influence the size and structure of CdSe nanocrystals?

A3: The reactivity of SeDPP, compared to other precursors like diphenylphosphine sulfide (SDPP), influences the nucleation and growth kinetics of nanocrystals. [] In the synthesis of ZnSeS nanocrystals, SeDPP's higher reactivity leads to the initial formation of a selenium-rich core. [] Subsequently, both SeDPP and SDPP contribute to the formation of a sulfur-rich shell, ultimately creating a gradient-alloyed structure. []

Q4: Can this compound be used to control the optical properties of nanocrystals?

A4: Yes, research shows that by using this compound to introduce naphthalene-containing ligands onto the surface of CdSe clusters, their optical properties can be tuned. [] Specifically, energy transfer between the cluster's excited state and these ligands leads to ligand phosphorescence, influencing the overall luminescence of the material. []

Q5: Are there computational studies investigating this compound's role in nanocrystal formation?

A5: Yes, density functional theory (DFT) calculations have been employed to study the mechanism of CdSe monomer formation involving this compound. [] These simulations provide valuable insights into the reaction pathways, transition states, and energy barriers involved in the process. []

Q6: What is the molecular structure of this compound?

A6: this compound (C12H11PSe) features a central phosphorus atom bonded to two phenyl groups and one selenium atom. [, , , , , ] The phosphorus atom adopts a distorted tetrahedral geometry, and the molecule exhibits a Tolman cone angle, which can impact its steric interactions. [, ]

Q7: How is the structure of this compound characterized?

A7: Several techniques are used to characterize SeDPP, including:

- X-ray crystallography: Provides precise information about bond lengths, bond angles, and overall molecular geometry. [, , ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Offers insights into the electronic environment and connectivity of atoms within the molecule, particularly 31P NMR. [, ]

Q8: What are the potential applications of this compound beyond CdSe nanocrystal synthesis?

A8: this compound serves as a valuable reagent in various chemical reactions and material science applications. For example, it's utilized in synthesizing metal complexes with potential applications in catalysis and materials science. [, ] Its ability to act as a selenium source makes it important for developing new materials with tailored properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[Dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B3334228.png)